molecular formula C13H10ClN3O5S B2972998 Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate CAS No. 392246-53-6

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

Cat. No.: B2972998
CAS No.: 392246-53-6
M. Wt: 355.75
InChI Key: GFBNGGWFBRWUHK-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a derivative of 2-aminothiazole-4-carboxylate . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate and related derivatives have been synthesized and evaluated for their potential anticancer activity. A study by Abdel-Motaal, Alanzy, and Asem (2020) highlighted the synthesis of new heterocycles using a thiophene incorporated thioureido substituent as precursors. Their evaluation against colon HCT-116 human cancer cell line showed that certain compounds displayed potent activity, indicating the relevance of such compounds in anticancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Molluscicidal Properties

In addition to anticancer potential, some derivatives of this compound have been investigated for their molluscicidal properties. A study by El-bayouki and Basyouni (1988) utilized Ethyl chloroformate/DMF mixture as a reagent for ring closure of related compounds, producing derivatives with activity against snails, which are intermediate hosts for schistosomiasis. This suggests potential applications in controlling diseases transmitted by aquatic snails (El-bayouki & Basyouni, 1988).

Anticonvulsant Properties

Furthermore, derivatives of this compound have shown promising anticonvulsant properties. Research by Sych et al. (2018) synthesized and tested N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity on a pentylentetrazole model of seizure compared to classic drugs. This positions the compound as a potential candidate for further preclinical studies in anticonvulsant therapy (Sych et al., 2018).

Spectroscopic and Computational Studies

This compound derivatives have also been the subject of extensive spectroscopic and computational studies. Haroon et al. (2019) synthesized derivatives and characterized them using spectroscopic techniques and single crystal X-ray diffraction. DFT studies provided insights into the compounds' nonlinear optical properties, stability, and potential technological applications, highlighting their significance beyond pharmaceuticals (Haroon et al., 2019).

Synthesis and Characterization

The synthesis and characterization of this compound derivatives have been a focus area, aiming to explore their diverse biological activities. Research by Gad et al. (2020) employed multicomponent synthesis for derivatives, assessing their cytotoxicity against cancer cell lines and demonstrating significant antiproliferative potential. This further underscores the compound's utility in developing anticancer therapeutics (Gad et al., 2020).

Future Directions

The future directions for research on Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate could include further exploration of its therapeutic potential, particularly its role in inducing apoptosis in cancer cells . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNGGWFBRWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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